Potassium (2-chloropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (2-chloropyridin-3-yl)trifluoroborate is an organoboron compound with the empirical formula C5H3BClF3KN and a molecular weight of 219.44 g/mol . It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments
Preparation Methods
Potassium (2-chloropyridin-3-yl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine with potassium trifluoroborate in the presence of a suitable base . The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve large-scale reactions using similar conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Potassium (2-chloropyridin-3-yl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .
Scientific Research Applications
Potassium (2-chloropyridin-3-yl)trifluoroborate has numerous applications in scientific research:
Comparison with Similar Compounds
Potassium (2-chloropyridin-3-yl)trifluoroborate is unique compared to other organoboron compounds due to its stability and compatibility with various functional groups . Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable organoboron reagent with applications in organic synthesis.
Potassium vinyltrifluoroborate: Used for forming carbon-carbon bonds in different contexts.
These compounds share similar properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
potassium;(2-chloropyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQRLKCEKQPPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746426 |
Source
|
Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201899-19-5 |
Source
|
Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1201899-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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